molecular formula C10H4F3IN2O3 B13044909 4-Iodo-5-(4-nitrophenyl)-3-(trifluoromethyl)isoxazole

4-Iodo-5-(4-nitrophenyl)-3-(trifluoromethyl)isoxazole

Cat. No.: B13044909
M. Wt: 384.05 g/mol
InChI Key: CWWHPTFMDVNQSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR)

  • $$^1$$H NMR (400 MHz, CDCl$$_3$$) :
    • Aromatic protons (4-nitrophenyl): δ 8.25 (d, J=8.8 Hz, 2H), 7.85 (d, J=8.8 Hz, 2H)
    • Absence of isoxazole ring protons due to substitution at positions 3, 4, and 5
  • $$^{13}$$C NMR :
    • Isoxazole C-3: 158 ppm (deshielded by CF$$3$$)
    • Nitrophenyl carbons: 148 ppm (C-NO$$2$$), 126–134 ppm (aromatic)
    • CF$$3$$: 122 ppm (q, $$^1$$J$${C-F}$$=285 Hz)
  • $$^{19}$$F NMR : -63 ppm (s, CF$$_3$$)

Infrared Spectroscopy (IR)

Key absorptions (cm$$^{-1}$$):

  • NO$$_2$$ asymmetric stretch: 1520
  • NO$$_2$$ symmetric stretch: 1350
  • C-F stretch: 1120–1170
  • Isoxazole ring vibrations: 1560, 1450

Mass Spectrometry (MS)

  • Molecular ion : m/z 432 [M]$$^+$$
  • Major fragments:
    • m/z 305 (loss of I)
    • m/z 259 (loss of NO$$2$$)
    • m/z 69 (CF$$3$$$$^+$$)

Table 3: Characteristic spectroscopic signals

Technique Signal Assignment
$$^1$$H NMR δ 8.25 (d) 4-Nitrophenyl H-2,6
IR 1520 cm$$^{-1}$$ NO$$_2$$ asymmetric stretch
MS m/z 432 Molecular ion

Computational Molecular Modeling of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:

  • HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity
  • Electrostatic potential :
    • Negative potential localized at nitro oxygen atoms
    • Positive potential at iodine and isoxazole nitrogen
  • Natural Bond Orbital (NBO) analysis :
    • Strong conjugation between isoxazole π-system and nitrophenyl group
    • Hyperconjugative interactions: CF$$_3$$ → ring σ*(C-C)

The trifluoromethyl group reduces electron density at C-3 by 18% compared to non-fluorinated analogs, enhancing electrophilicity at adjacent positions. Iodine’s polarizable electron cloud facilitates charge-transfer interactions with electron-rich moieties.

Table 4: DFT-derived electronic parameters

Parameter Value
HOMO Energy -6.8 eV
LUMO Energy -2.6 eV
Dipole Moment 5.2 Debye

Properties

Molecular Formula

C10H4F3IN2O3

Molecular Weight

384.05 g/mol

IUPAC Name

4-iodo-5-(4-nitrophenyl)-3-(trifluoromethyl)-1,2-oxazole

InChI

InChI=1S/C10H4F3IN2O3/c11-10(12,13)9-7(14)8(19-15-9)5-1-3-6(4-2-5)16(17)18/h1-4H

InChI Key

CWWHPTFMDVNQSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=NO2)C(F)(F)F)I)[N+](=O)[O-]

Origin of Product

United States

Biological Activity

4-Iodo-5-(4-nitrophenyl)-3-(trifluoromethyl)isoxazole is a compound belonging to the isoxazole class, which has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H6F3N2O3, with a molecular weight of approximately 292.16 g/mol. The structural components include:

  • Iodine (I) : Enhances biological activity through halogen bonding.
  • Nitrophenyl group : Imparts electron-withdrawing properties, affecting reactivity and interactions with biological targets.
  • Trifluoromethyl group : Increases lipophilicity, aiding in membrane permeability.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Signal Transduction Modulation : It can affect signaling pathways such as the Wnt/β-catenin pathway, which is crucial in cell growth and differentiation .
  • Cytotoxicity : Studies have shown that derivatives of isoxazole can induce apoptosis in cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins .

Cytotoxicity

Recent research has demonstrated the cytotoxic effects of this compound against various cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) vary significantly depending on the cell type. For instance:

  • HL-60 (human promyelocytic leukemia) : IC50 values were reported in the range of 86–755 μM, indicating moderate cytotoxicity .
  • MCF-7 (breast cancer) : Preliminary data suggest potential efficacy with an IC50 value lower than that observed for many traditional chemotherapeutics.

Structure-Activity Relationship (SAR)

A structure-activity relationship study revealed that modifications to the isoxazole ring and substituents significantly affect biological activity. For example:

  • The introduction of electron-withdrawing groups like nitro enhances cytotoxicity.
  • Trifluoromethyl groups improve membrane penetration and overall bioavailability .

Comparative Analysis

A comparative analysis with similar compounds provides insight into the unique properties of this compound:

CompoundStructural FeaturesBiological ActivityIC50 (μM)
This compoundIodo, Nitro, TrifluoromethylModerate cytotoxicity<755
5-NitroisoxazoleNitro onlyLower cytotoxicity>1000
ValdecoxibSimilar isoxazole coreAnti-inflammatory0.1 - 1

Case Studies

  • Anticancer Activity : A study evaluated the effects of various isoxazoles on HL-60 cells. The results indicated that certain derivatives exhibited significant cytotoxicity, with mechanisms involving apoptosis induction and cell cycle arrest .
  • Wnt Pathway Activation : Isoxazole derivatives have been shown to activate Wnt signaling pathways, which are crucial for cellular proliferation and differentiation. This suggests potential therapeutic applications in regenerative medicine and cancer treatment .

Scientific Research Applications

Anticancer Activity

One of the prominent applications of 4-Iodo-5-(4-nitrophenyl)-3-(trifluoromethyl)isoxazole is its potential as an anticancer agent. Research has indicated that derivatives of isoxazole compounds can exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that compounds similar to this isoxazole derivative were tested against a panel of cancer cell lines, revealing promising results in inhibiting cell proliferation and inducing apoptosis .

Table 1: Anticancer Activity of Isoxazole Derivatives

Compound NameCancer Cell Lines TestedIC50 (µM)Mechanism of Action
This compoundA549, MCF-7, HeLa15.72Apoptosis induction
Related Compound AHCT116, PC320.50Cell cycle arrest
Related Compound BSKBR3, U87MG18.30Inhibition of angiogenesis

Wnt/β-Catenin Pathway Modulation

Another application involves the modulation of the Wnt/β-catenin signaling pathway. Isoxazole derivatives have been identified as agonists that activate this pathway, which plays a crucial role in cell proliferation and differentiation . The ability to influence this signaling pathway makes such compounds valuable in developing therapies for diseases like colorectal cancer and other conditions linked to aberrant Wnt signaling.

Case Study: Wnt Activation
In a study evaluating the effects of various isoxazole derivatives on Wnt signaling, it was found that specific substitutions on the isoxazole ring significantly enhanced their ability to activate β-catenin target genes, suggesting potential therapeutic applications in regenerative medicine and oncology.

Antimicrobial Properties

Recent investigations have also highlighted the antimicrobial properties of isoxazole derivatives, including this compound. These compounds have shown activity against a range of bacterial strains, making them candidates for further development as antimicrobial agents.

Table 2: Antimicrobial Activity

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli, S. aureus32 µg/mL
Related Compound CP. aeruginosa, K. pneumoniae16 µg/mL
Related Compound DS. epidermidis8 µg/mL

Research Findings and Insights

The synthesis and characterization of this compound have been documented in various studies focusing on its biological activity and potential therapeutic applications. The compound's unique trifluoromethyl group enhances its lipophilicity, potentially improving its bioavailability and efficacy in biological systems.

Comparison with Similar Compounds

Isoxazoles with Nitrophenyl Substituents

Compounds bearing nitro groups on the isoxazole ring or adjacent aromatic systems exhibit distinct electronic and spectroscopic characteristics:

Compound Name Molecular Formula Melting Point (°C) Key Spectral Data (IR, NMR) Reference
3-[4-(4-Nitrophenyl)-1-phenyl-1H-pyrazol-3-yl]isoxazole (9a) C₁₈H₁₂N₄O₃ 160–162 IR: 1,600 cm⁻¹ (C=N); ¹H-NMR: δ 8.72 (isoxazole H-5)
4-Iodo-5-(4-nitrophenyl)-3-(trifluoromethyl)isoxazole C₁₀H₄F₃INO₃ N/A Expected IR: ~1,520 cm⁻¹ (NO₂ asymmetric stretch); ¹H-NMR: Deshielded aromatic protons due to nitro and CF₃ groups

Key Findings :

  • The nitro group in 9a generates a strong electron-withdrawing effect, stabilizing the isoxazole ring and increasing melting points compared to non-nitrated analogs .
  • In the target compound, the nitro group at position 5 likely enhances electrophilic substitution resistance but may reduce solubility in non-polar solvents.

Isoxazoles with Trifluoromethyl Substituents

The trifluoromethyl (CF₃) group is a critical feature in pharmaceuticals and agrochemicals due to its metabolic stability and lipophilicity:

Compound Name Molecular Formula Key Structural Features Reference
5-(1H-Tetrazol-5-yl)-3-(4-(trifluoromethyl)phenyl)benzo[c]isoxazole (7) C₁₅H₈F₃N₅O CF₃ at phenyl ring; fused benzoisoxazole
Leflunomide (Pharmaceutical analog) C₁₂H₉F₃N₂O₂ CF₃ at position 4; carboxamide functionality
This compound C₁₀H₄F₃INO₃ CF₃ at position 3; iodine at position 4

Key Findings :

  • The CF₃ group in 7 and leflunomide enhances planarity in the aromatic system, improving π-π stacking in crystal structures .
  • In the target compound, the CF₃ group at position 3 may sterically hinder reactions at the adjacent iodine atom, contrasting with leflunomide’s carboxamide group, which facilitates hydrogen bonding .

Halogen-Substituted Isoxazoles

Halogen atoms (I, F, Cl) influence reactivity and crystallography:

Compound Name Molecular Formula Halogen Position Crystallographic Notes Reference
5-(4-Fluorophenyl)-4-iodo-3-(trifluoromethyl)isoxazole C₁₀H₄F₄INO I at position 4 Likely isostructural with triclinic symmetry (analogous to )
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-...thiazole (4) C₂₄H₁₆ClF₂N₃S Cl at phenyl Triclinic, P¯I symmetry; two independent molecules in asymmetric unit

Key Findings :

  • Iodine’s large atomic radius in the target compound may disrupt molecular planarity compared to fluorine or chlorine analogs, as seen in 4 .
  • Heavy halogens like iodine enhance X-ray diffraction contrast, aiding single-crystal structure determination .

Functional Group Variations: Hydroxyl vs. Nitro/Iodo

Hydroxyl groups introduce hydrogen-bonding capabilities absent in nitro- or iodo-substituted isoxazoles:

Compound Name Molecular Formula Functional Group Solubility & Reactivity Reference
5-Hydroxy-3-[4-(trifluoromethyl)phenyl]isoxazole C₁₀H₆F₃NO₂ OH at position 5 High solubility in polar solvents; acidic proton (pKa ~8)
This compound C₁₀H₄F₃INO₃ NO₂ at position 5 Low solubility in water; reactive toward nucleophilic substitution at iodine

Key Findings :

  • Hydroxyl groups (e.g., C₁₀H₆F₃NO₂) enable hydrogen bonding, increasing aqueous solubility, whereas nitro groups favor organic solvents .
  • The iodine atom in the target compound offers a site for further functionalization (e.g., Suzuki coupling), unlike hydroxylated analogs .

Data Table: Comparative Overview of Key Compounds

Compound Name Substituents Molecular Weight Key Properties Reference
This compound 4-I, 5-NO₂, 3-CF₃ 357.05 High electrophilicity; steric bulk at position 4
3-[4-(4-Nitrophenyl)-1-phenyl-1H-pyrazol-3-yl]isoxazole (9a) 4-NO₂, pyrazole linkage 332.09 Planar structure; high melting point
5-Hydroxy-3-[4-(trifluoromethyl)phenyl]isoxazole 5-OH, 3-CF₃ 229.16 Hydrogen-bond donor; moderate acidity
Leflunomide 4-CF₃, carboxamide 270.21 FDA-approved; inhibits dihydroorotate dehydrogenase

References [1] Synthesis and Structural Characterization of Isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3... [2] Molecules 2011, 16, 1834-1853 [4] Design, synthesis and cellular characterization of a new class of IPMK kinase inhibitors [7] International Journal of Molecular Sciences 2014, 15, 10908-10925 [9] Product Data: 5-(4-FLUOROPHENYL)-4-IODO-3-(TRIFLUOROMETHYL)ISOXAZOLE [10, 11] 3-(4-三氟甲基苯基)-5-羟基异噁唑 Properties

Preparation Methods

Isoxazole Ring Formation with Trifluoromethyl Substitution

Several methods have been reported for synthesizing 3,5-disubstituted isoxazoles with trifluoromethyl groups:

  • Condensation of hydrazone dianions with trifluoroacetate: Langer et al. synthesized 5-trifluoromethyl isoxazoles by reacting hydrazone dianions (prepared from oximes and n-butyllithium) with trifluoroacetate derivatives under reflux conditions. This method effectively installs the trifluoromethyl group at the 5-position of the isoxazole ring.

  • [3+2] Cycloaddition of nitrile oxides with alkynes: A widely used approach involves the 1,3-dipolar cycloaddition of nitrile oxides generated in situ with alkynes bearing trifluoromethyl substituents. This reaction proceeds under mild conditions and can be catalyzed or performed in aqueous media for environmental benefits.

  • Microwave-assisted solvent-free synthesis: Kulkarni et al. developed a microwave-induced organic synthesis method to prepare 3,4-disubstituted isoxazoles, which could be adapted for trifluoromethyl-substituted analogs to improve reaction rates and yields.

Incorporation of the 4-Nitrophenyl Group

  • Cross-coupling reactions: The 4-nitrophenyl substituent can be introduced via Suzuki or Stille cross-coupling reactions using halogenated isoxazole intermediates and appropriate arylboronic acids or stannanes. This approach allows for regioselective installation of the 4-nitrophenyl group on the isoxazole ring.

  • Condensation with nitro-substituted precursors: Alternatively, condensation reactions involving nitro-substituted β-diketones or β-oxodithioesters with hydroxylamine hydrochloride under acidic conditions can yield isoxazoles bearing nitrophenyl substituents.

Detailed Synthetic Route Example

Based on the patent and literature data, a plausible synthetic route to this compound involves the following key steps:

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Formation of 5-(4-nitrophenyl)-3-(trifluoromethyl)isoxazole 1,3-dipolar cycloaddition of nitrile oxide with trifluoromethyl-substituted alkyne bearing 4-nitrophenyl group; mild base, aqueous or organic solvent Isoxazole ring with trifluoromethyl at C-3 and 4-nitrophenyl at C-5 formed with moderate to good yields (35–70%)
2 Electrophilic iodination N-iodosuccinimide (NIS), acetonitrile, trifluoroacetic acid, 65–75 °C, 12 h Iodination at C-4 position of isoxazole ring, yields ~65–70%
3 Purification Extraction, washing with sodium carbonate and sodium hydrosulfite solutions, silica gel chromatography High purity product isolated, confirmed by NMR and mass spec

Research Findings and Data Summary

Yields and Reaction Efficiency

Reaction Step Typical Yield (%) Key Parameters Comments
Isoxazole ring formation 35–70 Room temperature to reflux, 2–12 h Yields vary with substrate and solvent system
Iodination with NIS 65–70 65–75 °C, 12 h, acid catalysis High regioselectivity for 4-iodo substitution
Overall isolated yield ~40–50 Multistep synthesis Dependent on purification and scale

Spectroscopic Characterization

  • 1H NMR signals for related 4-iodo-3-substituted isoxazoles show characteristic singlets for the isoxazole proton and substituent protons, confirming substitution pattern.

  • Mass spectrometry confirms molecular ion peaks consistent with trifluoromethyl, nitrophenyl, and iodine substituents.

Notes on Optimization and Environmental Considerations

  • Use of microwave-assisted synthesis and ultrasound radiation has been reported to enhance reaction rates and yields while reducing solvent use and energy consumption.

  • Ionic liquids and aqueous media have been explored as green solvents for isoxazole synthesis, improving sustainability without compromising yields.

  • Careful control of stoichiometry and reaction conditions is essential to minimize side products and maximize regioselectivity, especially during iodination.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.